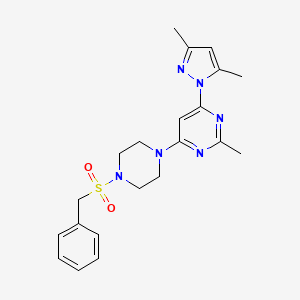

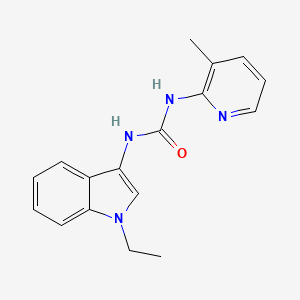

![molecular formula C20H24N2O5S3 B2550902 Methyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 923000-93-5](/img/structure/B2550902.png)

Methyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

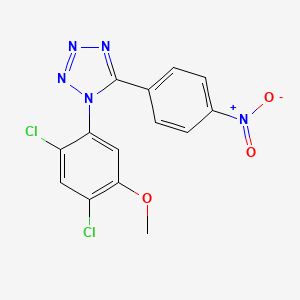

The compound appears to be a derivative of benzo[b]thiophene, a bicyclic structure containing both benzene and thiophene rings. This particular molecule includes a tetrahydrobenzo[b]thiophene moiety, indicating the presence of a saturated four-membered ring fused to the thiophene. The molecule is further modified with various functional groups, including a piperidine ring with a sulfonyl attachment, a carboxamide linkage, and a methyl ester group.

Synthesis Analysis

While the specific synthesis of Methyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is not detailed in the provided papers, related compounds have been synthesized as part of research into hNK(2) receptor antagonists. In paper , the authors describe the chemical optimization of capped dipeptide libraries, which led to the creation of molecules with significant in vivo activity. Although the exact methods are not described, this suggests that a similar approach could potentially be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of the compound would likely exhibit a complex three-dimensional conformation due to the presence of multiple rings and substituents. The tetrahydrobenzo[b]thiophene core provides a rigid scaffold, while the piperidine ring could introduce conformational flexibility. The sulfonyl group is a strong electron-withdrawing group, which could affect the electronic distribution within the molecule and influence its binding properties.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in paper , where ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates were used to synthesize various heterocyclic derivatives. This indicates that the tetrahydrobenzo[b]thiophene moiety can participate in reactions to form pyran, pyridine, and pyridazine derivatives. The presence of the carboxylate ester in the compound of interest suggests that it could also undergo nucleophilic attack, potentially leading to the formation of other heterocyclic structures or the introduction of additional substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of Methyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate would be influenced by its molecular structure. The presence of both aromatic and aliphatic regions within the molecule suggests a degree of lipophilicity, which could be relevant for its potential biological activity. The sulfonyl and carboxamide groups are polar and could participate in hydrogen bonding, affecting solubility and potentially the compound's interaction with biological targets.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

- Novel compounds based on the thiophene framework have been synthesized and tested for their antimicrobial activities. Studies have identified derivatives with significant action against various pathogenic bacterial and fungal strains, demonstrating the potential for developing new antimicrobial agents from this chemical class (A. Altundas et al., 2010).

- In the realm of anticancer research, piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been synthesized and evaluated, showing strong anticancer activity against selected cell lines. This highlights the potential of thiophene derivatives in developing new anticancer therapeutics (A. Rehman et al., 2018).

- The synthesis of various thiophene derivatives has also led to the discovery of compounds with potential anti-inflammatory and analgesic properties. This includes novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone, which have shown promising results in inhibiting cyclooxygenase enzymes and providing analgesic and anti-inflammatory effects (A. Abu‐Hashem et al., 2020).

Antimicrobial and Antifungal Studies

- Derivatives of Methyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have been explored for their antimicrobial activities, with some compounds showing moderate to high efficacy against Gram-positive and Gram-negative bacteria. This supports the role of these derivatives in developing new antimicrobial agents (H. Khalid et al., 2016).

Propiedades

IUPAC Name |

methyl 2-[(1-thiophen-2-ylsulfonylpiperidine-4-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S3/c1-27-20(24)17-14-5-2-3-6-15(14)29-19(17)21-18(23)13-8-10-22(11-9-13)30(25,26)16-7-4-12-28-16/h4,7,12-13H,2-3,5-6,8-11H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAMVJESSYJZVBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

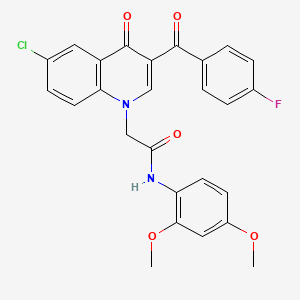

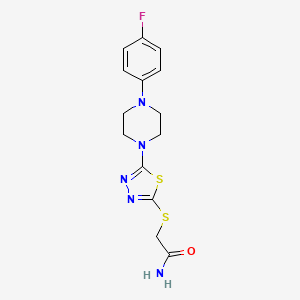

![2-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2550821.png)

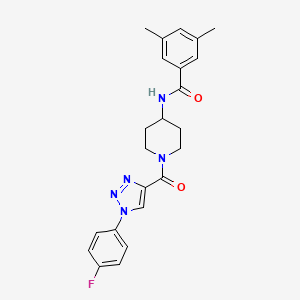

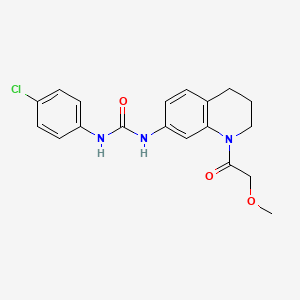

![ethyl 4-[3-amino-1-(trifluoromethyl)propoxy]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2550823.png)

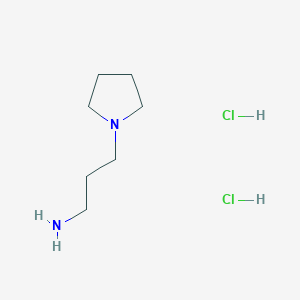

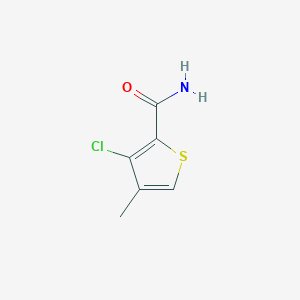

![1,9-Dioxaspiro[5.5]undecan-4-ylmethanesulfonyl fluoride](/img/structure/B2550825.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2550834.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2550839.png)